2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
882174-51-8 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-acetamido-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)10(7(3)4,9(13)14)11-8(5)12/h6-7H,1-5H3,(H,11,12)(H,13,14) |
InChI Key |
HDTDKZNARQIEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)NC(=O)C |
Purity |
95 |
Origin of Product |
United States |
Conclusion
While 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is not a widely documented compound, its structure places it at the intersection of several important areas of modern organic chemistry. It embodies the challenges and opportunities associated with the synthesis of sterically hindered molecules, particularly those with quaternary carbon centers. As an N-acetylated, α,α-disubstituted amino acid analog, it holds potential as a valuable tool for research in peptidomimetics, medicinal chemistry, and materials science. Further synthetic and analytical studies would be necessary to fully characterize its properties and explore its potential applications.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a sterically hindered compound like 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, DFT calculations would be crucial in determining the most stable three-dimensional arrangement of its atoms and understanding its electronic properties. Studies on related N-acetylated amino acids and substituted butanoic acids have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, to obtain accurate predictions of molecular properties. biointerfaceresearch.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (based on similar compounds)
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| EHOMO (eV) | -6.0 to -7.5 | Electron-donating ability |
| ELUMO (eV) | -0.5 to -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 4.5 to 6.5 | Chemical reactivity and stability |
Note: These values are estimations based on DFT calculations of various N-acetylated amino acids and substituted carboxylic acids and are intended for comparative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxyl and acetyl groups, making them the primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the amide nitrogen would exhibit the most positive potential (blue), identifying them as the principal sites for nucleophilic interactions. researchgate.net The bulky alkyl groups would form a region of neutral potential (green).
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific spectral peaks can be assigned to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. nih.gov
For this compound, characteristic vibrational frequencies can be predicted based on studies of similar N-acetylated amino acids. researchgate.net The most prominent peaks would include the O-H stretching of the carboxylic acid, the N-H stretching of the amide group, and the C=O stretching of both the carboxyl and acetyl groups.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (based on analogous compounds)
| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching of the hydroxyl bond |
| N-H stretch (Amide) | 3350 - 3250 | Stretching of the amide N-H bond |
| C-H stretch (Alkyl) | 2980 - 2850 | Stretching of C-H bonds in methyl and isopropyl groups |
| C=O stretch (Carboxylic Acid) | 1760 - 1700 | Stretching of the carboxyl carbonyl bond |
| C=O stretch (Amide I) | 1680 - 1630 | Stretching of the amide carbonyl bond |
| N-H bend (Amide II) | 1570 - 1515 | Bending of the amide N-H bond |
Note: These are typical ranges observed for N-acetylated amino acids and may vary depending on the specific molecular environment and intermolecular interactions.
Conformational Analysis using Computational Methods
The presence of a quaternary α-carbon with bulky substituents in this compound severely restricts its conformational freedom. nih.gov Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. Studies on α,α-dialkyl amino acids have shown that the steric hindrance introduced by the two alkyl groups at the α-carbon significantly influences the peptide backbone conformation, often favoring extended or specific helical structures in peptides. researchgate.net
For an isolated molecule of this compound, conformational analysis would likely reveal that the rotational barriers around the Cα-C(O), Cα-N, and Cα-C(isopropyl) bonds are considerably high. The most stable conformer would be one that minimizes steric clashes between the bulky isopropyl group, the methyl group, the acetamido group, and the carboxylic acid group. This would likely result in a staggered arrangement of these substituents.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. tandfonline.com MD simulations on N-acyl amino acids have been used to study their aggregation behavior and interactions at interfaces. tandfonline.com
An MD simulation of this compound in an aqueous environment would reveal how the hydrophobic alkyl groups and the hydrophilic acetamido and carboxylic acid groups interact with water molecules. It is expected that the bulky, nonpolar isopropyl and methyl groups would prefer to be shielded from water, potentially leading to aggregation in concentrated solutions. The polar groups would form hydrogen bonds with water, influencing the molecule's solubility and orientation at interfaces. In a biological context, MD simulations could be used to model the binding of this compound to a protein active site, providing information on the stability of the complex and the key intermolecular interactions. nih.gov
Reaction Pathway Analysis and Transition State Modeling
Computational modeling of reaction pathways and transition states can elucidate the mechanisms of chemical reactions involving this compound. For instance, the formation of the amide bond during its synthesis could be modeled to understand the energy barriers and intermediates involved. The reaction likely proceeds through the activation of the carboxylic acid group, followed by nucleophilic attack by acetamide, although the steric hindrance at the α-carbon would make this a challenging transformation.
Similarly, the hydrolysis of the amide bond can be studied computationally. While amide bonds are generally stable, neighboring group participation can sometimes facilitate their cleavage. scienceopen.com Theoretical studies on amide bond hydrolysis in other systems have identified key transition states and the role of catalysts, such as acids or bases. youtube.com For this particular compound, the proximity of the carboxylic acid group to the amide bond could potentially lead to intramolecular catalysis of hydrolysis under certain conditions, a hypothesis that could be rigorously tested through reaction pathway analysis.
Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and literature, no specific experimental or theoretical spectroscopic and analytical data for the chemical compound "this compound" could be located. The generation of a detailed and scientifically accurate article based on the provided outline is therefore not possible at this time.
The requested article structure is centered on the advanced spectroscopic and analytical characterization of this specific molecule, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR assignments and analysis of 2D NMR techniques such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS): High-resolution mass spectrometry for exact molecular weight determination and tandem mass spectrometry (MS/MS) for elucidating fragmentation pathways.
Vibrational Spectroscopy: Analysis of Infrared (IR) and Raman spectra to characterize the vibrational modes of the compound's functional groups.
The absence of any published spectra or analytical data for "this compound" prevents a factual and accurate discussion for any of these required sections. To adhere to the strict instructions of focusing solely on the specified compound and maintaining scientific accuracy, no content can be generated without the foundational data. Using information from related but structurally distinct molecules, such as other butanoic acid derivatives, would be scientifically inappropriate and would violate the explicit constraints of the request.
Should data for "this compound" become available in the future, the requested article can be generated.
Advanced Spectroscopic and Analytical Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
The process involves several key steps. First, a high-quality single crystal of the compound is required. This is typically achieved through slow crystallization from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
The intensities and positions of these diffracted spots are meticulously measured. This data is then used in conjunction with complex mathematical algorithms, often employing direct methods for structure solution, to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined. Subsequent refinement of the structural model leads to a precise and detailed three-dimensional representation of the molecule.
For a compound like 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid, X-ray crystallography would unequivocally confirm the connectivity of the atoms and provide insight into the steric hindrance caused by the bulky isopropyl groups. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, which dictate how the molecules pack together in the crystal lattice.
Table 1: Representative Crystal Data and Structure Refinement Parameters Note: This table is illustrative of typical data obtained from an X-ray crystallographic experiment and is not actual data for the specified compound.
| Parameter | Typical Value/Description |
|---|---|
| Empirical formula | C10H19NO3 |
| Formula weight | 201.26 g/mol |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Volume | (ų) |
| Z | Number of molecules in the unit cell |
| Density (calculated) | (Mg/m³) |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Refinement method | Full-matrix least-squares on F² |
| Final R indices [I>2σ(I)] | R1, wR2 |
Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Purity
Chiroptical methods are essential for investigating the stereochemistry of chiral molecules. Since this compound possesses a chiral center at the alpha-carbon, these techniques would be crucial for determining its enantiomeric purity and absolute configuration.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org A solution of a chiral compound will rotate the plane of polarized light to either the right (dextrorotatory, +) or the left (levorotatory, -). The magnitude and sign of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength. The spectrum often exhibits a plain curve, which is a smooth line that increases or decreases with wavelength. In the vicinity of a chromophore that absorbs light, the curve becomes anomalous, showing a distinct peak and trough, which is known as a Cotton effect. The sign and shape of the Cotton effect can be correlated with the absolute configuration of the molecule.
Circular Dichroism (CD)
Circular Dichroism is a related and often more informative technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength. Only chiral molecules that absorb light in the measured region will exhibit a CD signal. The resulting spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores, such as the carbonyl groups in the amide and carboxylic acid functions of this compound.
The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the stereochemical environment of the chromophore. For a given enantiomer, the CD spectrum will be the mirror image of its antipode. This makes CD an excellent tool for assessing enantiomeric excess and for assigning the absolute configuration of a chiral center, often through comparison with the spectra of related compounds of known configuration or with theoretical calculations.
Table 2: Representative Chiroptical Data Note: This table is illustrative of the type of data obtained from chiroptical measurements and is not actual data for the specified compound.
| Technique | Parameter | Typical Value/Description |
|---|---|---|
| Optical Rotatory Dispersion (ORD) | [α] at a specific wavelength (e.g., 589 nm) | e.g., +X.X° (c = concentration, solvent) |
| Cotton Effect | Positive or negative peak/trough at λ_max | |
| Circular Dichroism (CD) | λ_max (nm) | Wavelength of maximum absorption |
| Δε (M⁻¹cm⁻¹) or [θ] (deg cm² dmol⁻¹) | Molar ellipticity, indicating the magnitude and sign of the Cotton effect |
The Chemical Compound "this compound": An Exploration of its Applications in Organic Synthesis and Materials Science
The field of organic chemistry continually seeks novel molecules that can serve as versatile tools for the construction of complex chemical architectures. One such molecule of interest is This compound . This compound, with its unique structural features, presents potential applications in various domains of chemical synthesis, from being a fundamental building block for intricate molecules to a component in the development of advanced materials. This article delves into the specific applications of this compound in organic synthesis and materials science, focusing on its role as a chiral building block, its potential as a chiral auxiliary, and its utility in the creation of new reagents and material precursors.
Biochemical and Enzymatic Interaction Studies in Vitro Focus
Investigation of Compound as an Enzyme Substrate or Inhibitor
There are no available studies in published scientific literature investigating "2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid" as either a substrate or an inhibitor for any enzyme. Searches of biochemical and pharmacological databases have not yielded any data on its interactions with enzymatic systems.
In Vitro Biotransformation Pathways and Metabolite Identification
No research has been published detailing the in vitro biotransformation or metabolic pathways of "this compound." Consequently, there is no information regarding its potential metabolites.
Structure-Activity Relationship (SAR) Studies of Derivatives related to Enzymatic Modulation
Due to the lack of data on the primary compound's interaction with any enzymatic target, no structure-activity relationship (SAR) studies have been conducted on its derivatives for the purpose of enzymatic modulation. The foundational activity data required to perform such studies does not exist.
Interaction with Isolated Biological Macromolecules (e.g., Proteins, Nucleic Acids)
There is no information available from in vitro studies concerning the interaction of "this compound" with isolated biological macromolecules such as proteins or nucleic acids. Binding assays, spectroscopic studies, or other biophysical analyses involving this compound have not been reported.
Role in Non-Proteinogenic Amino Acid Metabolism (if applicable to this specific structure)
The specified compound is a derivative of a non-proteinogenic α,α-disubstituted amino acid. However, there are no studies available that describe its synthesis, metabolism, or role within any biological pathway, including non-proteinogenic amino acid metabolism. Research into the metabolic fate of N-acetylated α,α-disubstituted amino acids is an area of interest, but no studies specific to this compound have been performed.
Advanced Analytical Methodologies for Detection and Quantification in Complex Systems
Chromatographic Methods for Separation and Purity Assessment
Chromatography is the cornerstone for the separation of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid from complex mixtures, assessment of its purity, and resolution of its stereoisomers. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Given the chiral nature of this compound, High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is indispensable for enantioselective separation. The resolution of enantiomers is critical as they often exhibit different biological activities.
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com The differential stability of these complexes leads to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose and cellulose with carbamate derivatives (e.g., 3,5-dimethylphenylcarbamate), are highly effective for resolving a wide array of chiral compounds, including amino acid derivatives. mdpi.com Macrocyclic glycopeptide phases also demonstrate broad applicability in this area. merckmillipore.com
Method development for chiral HPLC involves the careful selection of the mobile phase, which can operate in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.commdpi.com For a compound like this compound, the polar organic mode, using eluents such as acetonitrile and methanol with acidic or basic additives, is often a successful starting point. hplc.eu These additives can sharpen peaks and improve resolution by influencing the ionization state of the analyte's carboxylic acid group and modifying interactions with the stationary phase.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Interaction Mechanisms | Suitability for Analyte |
|---|---|---|---|
| Polysaccharide-based (e.g., Amylose 3,5-dimethylphenylcarbamate) | Hexane/2-Propanol or Acetonitrile/Methanol | Hydrogen bonding, π-π interactions, steric hindrance mdpi.com | High. Effective for a broad range of chiral compounds, including those with amide groups. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Water with Acetic Acid/Triethylamine buffer | Inclusion complexation, ionic interactions, hydrogen bonding hplc.eu | High. Versatile phases capable of operating in multiple modes (reversed-phase, polar organic). |
| Crown Ether-based | Perchloric Acid Solution | Host-guest complexation with primary amine groups | Low. Not suitable for the N-acetylated analyte but used for precursor primary amino acids. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique that requires analytes to be volatile and thermally stable. This compound is a polar, non-volatile molecule due to its carboxylic acid and amide groups, necessitating chemical derivatization prior to GC analysis. nih.govredalyc.org
The primary goal of derivatization is to mask the polar functional groups, thereby increasing volatility. A common two-step approach involves:
Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reacting with an alcohol in the presence of an acid catalyst.
Silylation: The hydrogen on the amide nitrogen is replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
The resulting derivative is significantly more volatile and can be analyzed on standard capillary GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nist.gov
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantage |
|---|---|---|---|
| BSTFA or MSTFA | -COOH, -NH (amide) | TMS Ester, TMS Amide | Creates thermally stable and volatile derivatives suitable for GC-MS. nih.gov |
| Acidic Methanol | -COOH | Methyl Ester | Specific to carboxylic acids, increasing volatility. |
| Pentafluorobenzyl (PFB) Bromide | -COOH | PFB Ester | Introduces an electrophoric group for sensitive detection by Electron Capture Detector (ECD). |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling
For sensitive and selective analysis, especially in complex biological matrices like plasma or urine, hyphenated techniques that couple chromatography with mass spectrometry are essential. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Following separation of the derivatized analyte by GC, the mass spectrometer provides detailed structural information. jmchemsci.com Electron Ionization (EI) is typically used, which generates a reproducible fragmentation pattern (mass spectrum) that can serve as a chemical fingerprint for identification and confirmation. nist.govjmchemsci.com GC-MS is a powerful tool for identifying the compound in samples and for profiling related metabolites after they have been appropriately derivatized.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying low-level analytes in complex matrices. unimi.it The HPLC system separates the target compound from matrix components, after which it enters the mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization method for polar molecules like this compound, typically operating in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Tandem MS, often using a triple quadrupole instrument, provides exceptional selectivity through Multiple Reaction Monitoring (MRM). nih.govsciex.com In MRM, a specific precursor ion (the molecular ion) is selected, fragmented, and one or more specific product ions are monitored. This highly specific transition allows for quantification even in the presence of co-eluting interferences. sciex.com
Derivatization Techniques for Enhanced Analytical Detection
Beyond enabling GC analysis, derivatization is also a valuable strategy in LC-MS to enhance detection sensitivity. mdpi.com While this compound can be analyzed directly, its ionization efficiency in the ESI source can be improved. Chemical derivatization can introduce a more readily ionizable functional group into the molecule.
For instance, reagents that target the carboxylic acid group can be used to attach a tag containing a tertiary amine or a quaternary ammonium group. sciex.com These groups are easily protonated and show a strong signal in positive mode ESI, potentially lowering the limit of quantification by several orders of magnitude compared to direct analysis in negative mode. mdpi.com Reagents such as 3-nitrophenylhydrazine (3-NPH) and aniline have been successfully used to derivatize carboxylic acids for enhanced LC-MS/MS analysis. unimi.itnih.gov This approach is particularly useful for trace-level quantification in biological fluids.
Method Development and Validation for Specific Matrices
Developing a robust analytical method and validating its performance are critical steps to ensure that the data generated are accurate and reliable. upm-inc.com This process is guided by international standards, such as the ICH guidelines. pensoft.netsemanticscholar.org
Method Development involves optimizing all aspects of the analytical procedure for a specific matrix (e.g., blood plasma, wastewater, or a pharmaceutical formulation). researchgate.net Key steps include:
Sample Preparation: Developing a protocol to extract the analyte from the matrix and remove interferences. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). unimi.it
Chromatographic Optimization: Selecting the appropriate column and mobile phase to achieve good peak shape, resolution from interfering peaks, and a reasonable run time. pensoft.net
Mass Spectrometry Tuning: For LC-MS/MS, this includes optimizing ESI source parameters (e.g., spray voltage, gas flows) and collision energies for MRM transitions to maximize signal intensity. sciex.com
Method Validation is the process of formally demonstrating that the method is suitable for its intended purpose. upm-inc.comich.org The core validation parameters include:
Specificity/Selectivity: Ensuring the method can unequivocally measure the analyte in the presence of other components.
Linearity: Establishing a linear relationship between analyte concentration and the analytical signal over a defined range.
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the repeatability of the results. semanticscholar.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: Assessing the method's resilience to small, deliberate variations in operational parameters.
Stability: Evaluating the stability of the analyte in the matrix during sample collection, storage, and processing. nih.gov
| Validation Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal value (±20% at LOQ). |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ). |
| Linearity (r²) | Correlation coefficient of the calibration curve. | r² ≥ 0.99 |
| Selectivity | No significant interfering peaks at the analyte's retention time. | Response of blank samples <20% of LOQ response. |
| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Technologies
The synthesis of sterically demanding C(α,α)-disubstituted α-amino acids like 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid presents significant challenges. Future research will likely focus on developing more efficient, scalable, and stereoselective synthetic methodologies.
Key areas for exploration include:
Advanced Alkylation Strategies: Building upon existing methods like the alkylation of ethyl nitroacetate, new protocols could offer improved yields and access to a wider range of structurally diverse analogues. nih.gov
Asymmetric Synthesis: Developing novel catalytic asymmetric routes is crucial for obtaining enantiomerically pure forms of the compound. Techniques such as diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids represent a promising avenue for creating optically active precursors. nih.gov
Photoredox and Electrochemical Methods: These modern synthetic techniques offer mild reaction conditions and unique reactivity patterns that could be advantageous for constructing the congested quaternary carbon center of the target molecule. A novel approach using a formate (B1220265) salt as both a hydrogen carrier and a carbon source under photoredox conditions has been developed for preparing α-amino acid derivatives, suggesting new metal-free pathways. rsc.org
Flow Chemistry and Automation: The integration of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalable production, which is often a bottleneck for complex molecules.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Advanced Alkylation | High yields, potential for diversification. nih.gov | Requires robust starting materials, may lack stereocontrol. |
| Asymmetric Allylation | Provides access to optically active precursors. nih.gov | Requires specific chiral auxiliaries or catalysts. |
| Photoredox Catalysis | Mild reaction conditions, metal-free options. rsc.org | Substrate scope and scalability may be limited. |
| Flow Chemistry | Enhanced process control, scalability, and safety. | Initial setup costs and optimization can be high. |
Deeper Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is essential for process optimization and the rational design of improved synthetic routes.
Future mechanistic studies should focus on:
N-Acetylation of Hindered Amines: The N-acetylation step is critical for defining the final compound. In biological systems, N-terminal acetylation is a common post-translational modification catalyzed by N-terminal acetyltransferases (NATs). frontiersin.orgresearchgate.net While the synthesis of the target molecule is chemical, understanding the substrate specificity and catalytic mechanism of these enzymes could inspire the design of new biomimetic catalysts. nih.gov Investigating the interplay between the steric hindrance at the α-carbon and the efficiency of the N-acetylation reaction is crucial. Studies on α-synuclein have shown that N-terminal acetylation can influence secondary structure and aggregation kinetics, highlighting the importance of this modification. nih.gov
C-C Bond Formation: Elucidating the transition states and intermediates of the key carbon-carbon bond-forming reactions that create the quaternary stereocenter will be paramount. This knowledge can guide the selection of catalysts and reaction conditions to favor the desired product and minimize side reactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict energy barriers, and rationalize observed stereochemical outcomes, thereby accelerating the development of more efficient synthetic protocols.
Design of Next-Generation Analogues with Tunable Properties
Systematic modification of the core structure of this compound could lead to the discovery of new molecules with tailored physical, chemical, and biological properties.
Promising avenues for analogue design include:
Side-Chain Modification: Varying the alkyl groups (isopropyl and sec-butyl) can modulate the compound's lipophilicity, steric bulk, and conformational preferences. The synthesis of basic amino acids with varying degrees of methylation on the side chain has been shown to enhance hydrophobic character and influence protein folding, demonstrating how small changes can have significant effects. nih.gov
Acyl Group Variation: Replacing the acetyl group with other acyl moieties (e.g., longer chains, fluorinated groups, or photoresponsive units) could fine-tune the electronic properties and intermolecular interactions. The development of photoisomerizable amino acids, which can induce significant conformational changes in a peptide backbone upon light irradiation, showcases an advanced strategy for creating tunable molecular systems. elsevierpure.com
Bioisosteric Replacement: Substituting the carboxylic acid or amide functionalities with other bioisosteres could alter the compound's acidity, hydrogen bonding capabilities, and metabolic stability.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research, offering powerful tools to accelerate the discovery and optimization of new molecules.
Applications in the context of this compound include:
Predictive Modeling: ML models can be trained on existing chemical data to predict key properties of novel analogues, such as solubility, stability, and synthetic accessibility, thereby prioritizing the most promising candidates for synthesis. nih.gov
Generative Models: AI algorithms, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new amino acid sequences and small molecules with desired structural or functional features. mit.edunih.gov These models can explore a vast chemical space to propose novel analogues that a human designer might not conceive. oxfordglobal.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes, streamlining the path from a virtual design to a physical sample. This can be particularly valuable for complex, multi-step syntheses of sterically hindered molecules. technologynetworks.com
| AI/ML Application | Objective | Potential Impact |
| Property Prediction | Forecast physicochemical properties of virtual analogues. nih.gov | Reduces unnecessary synthetic efforts by prioritizing promising candidates. |
| Generative Design | Create novel molecular structures with desired features. mit.eduoxfordglobal.com | Accelerates the discovery of new compounds with enhanced performance. |
| Synthesis Planning | Devise efficient and reliable synthetic routes. technologynetworks.com | Overcomes synthetic challenges and reduces development time. |
Emerging Analytical Techniques for Enhanced Characterization and Detection
The unambiguous characterization of this compound and its analogues requires sophisticated analytical methods, especially to confirm stereochemistry and purity.
Future research will benefit from the application and development of:
Advanced Mass Spectrometry (MS): Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of molecules, which is crucial for distinguishing between isomers. Combining high-performance liquid chromatography (HPLC) with MS remains a powerful tool for separation and identification. creative-proteomics.com
Cryo-Electron Microscopy (Cryo-EM): While typically used for large biomolecules, advancements in microcrystal electron diffraction (MicroED) could potentially allow for the structural determination of small molecules like the target compound from nanocrystals, bypassing the need for large, single crystals required for X-ray crystallography. polarispeptides.com
High-Resolution NMR Spectroscopy: Higher field strengths and novel pulse sequences in Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information and facilitate the analysis of complex mixtures. resolvemass.ca
Chiral Chromatography: The development of new chiral stationary phases for HPLC and gas chromatography (GC) is essential for the accurate separation and quantification of enantiomers, a critical step in asymmetric synthesis. creative-proteomics.com Capillary electrophoresis (CE) also offers a high-resolution separation technique for charged molecules like amino acids. researchgate.net
| Analytical Technique | Information Provided | Application |
| Ion Mobility-MS | Mass-to-charge ratio and molecular shape. | Isomer separation and conformational analysis. |
| HPLC/GC | Separation, quantification, and purity assessment. creative-proteomics.com | Routine analysis and chiral separations. |
| High-Resolution NMR | Detailed 3D structure and connectivity. resolvemass.ca | Unambiguous structure elucidation. |
| Capillary Electrophoresis | Separation based on electrophoretic mobility. researchgate.net | High-resolution analysis of charged analytes. |
Q & A
What are the optimal synthetic routes for 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, starting with the protection of the amino group followed by alkylation and acetylation. Key steps include:
Amino Group Protection : Use tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent undesired side reactions .
Alkylation : Introduce the isopropyl group via nucleophilic substitution under controlled pH and temperature.
Acetylation : React with acetyl chloride in anhydrous conditions to form the acetamido moiety.
Deprotection : Remove protecting groups using acidic hydrolysis (e.g., HCl/dioxane).
Optimization Tips : Monitor reaction progress via TLC and purify intermediates using column chromatography. Yields improve with slow addition of alkylating agents and inert atmospheres .
How can stereochemical ambiguities in the synthesis be resolved?
Level: Advanced
Methodological Answer:
Stereochemical purity is critical for biological activity. Strategies include:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis using SHELXL for refinement .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., TD-DFT) to validate stereochemistry .
Which characterization techniques are most effective for confirming structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., acetamido protons at δ 2.0–2.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. ESI-MS in positive ion mode is preferred for polar derivatives .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELX suites .
How should researchers address conflicting spectroscopic data during analysis?
Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic effects or impurities. Resolve via:
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (GIAO method) .
- Elemental Analysis : Validate purity (>98%) to rule out impurity interference .
What strategies are used to study interactions with biological targets?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes or receptors in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .
- Molecular Dynamics Simulations : Predict binding modes using AutoDock Vina with force fields like AMBER .
How does computational modeling align with experimental structural data?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level and compare bond lengths/angles with crystallographic data (e.g., C-N bond: 1.32–1.35 Å) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to rationalize reactivity .
How can discrepancies between purity assays and bioactivity be resolved?
Level: Advanced
Methodological Answer:
- HPLC-MS Purity Checks : Ensure no co-eluting impurities using gradient elution (e.g., 5–95% acetonitrile in H2O).
- Dose-Response Curves : Confirm bioactivity correlates with concentration (IC50 shifts indicate impurities) .
- Stability Studies : Test compound integrity under assay conditions (e.g., pH 7.4, 37°C for 24h) .
What are the stability profiles under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>150°C for solid state).
- pH Stability : Monitor via H NMR in buffers (pH 2–12). Hydrolysis of the acetamido group occurs at pH <2 or >10 .
How are pharmacological properties assessed in preclinical models?
Level: Advanced
Methodological Answer:
- In Vitro ADME : Assess permeability (Caco-2 cells), metabolic stability (microsomal assays), and plasma protein binding .
- In Vivo Pharmacokinetics : Administer IV/orally to rodents and measure plasma half-life (LC-MS/MS quantification) .
What computational tools predict interaction mechanisms with enzymes?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to active sites (e.g., serine proteases).
- QM/MM Simulations : Study reaction mechanisms at the active site with hybrid quantum-mechanical/molecular-mechanical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

